Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate
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Overview
Description
Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C10H11NO2Na. It is a sodium salt of 1-(2-aminophenyl)cyclopropane-1-carboxylic acid. This compound is known for its unique structural features, which include a cyclopropane ring attached to an aminophenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate typically involves the reaction of 1-(2-aminophenyl)cyclopropane-1-carboxylic acid with a sodium base. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the sodium salt. The reaction can be represented as follows:
1-(2-aminophenyl)cyclopropane-1-carboxylic acid+NaOH→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The product is then purified using techniques such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate has diverse scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The cyclopropane ring may also play a role in stabilizing the compound and enhancing its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor of the plant hormone ethylene, involved in various plant growth and stress responses.
Sodium 1-(2-aminophenyl)cyclopropanecarboxylate: Similar in structure but may have different functional properties.
Uniqueness
Sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopropane ring and an aminophenyl group makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
sodium;1-(2-aminophenyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.Na/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13;/h1-4H,5-6,11H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJASKJPSRWUKU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2N)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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